molecular formula C3H12Cl2N2O B3019391 N-(3-aminopropyl)hydroxylamine dihydrochloride CAS No. 84627-32-7

N-(3-aminopropyl)hydroxylamine dihydrochloride

Cat. No.: B3019391
CAS No.: 84627-32-7
M. Wt: 163.04
InChI Key: UMQRBPLCLBQXFV-UHFFFAOYSA-N
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Description

N-(3-aminopropyl)hydroxylamine dihydrochloride is a versatile small molecule scaffold used primarily in research and development. It is known for its chemical formula C3H12Cl2N2O and molecular weight of 163.04 g/mol . This compound is often utilized in various scientific fields due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-aminopropyl)hydroxylamine dihydrochloride typically involves the reaction of 3-aminopropylamine with hydroxylamine under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to yield the dihydrochloride salt form .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent control of reaction parameters to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-aminopropyl)hydroxylamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to optimize yield and selectivity .

Major Products Formed

The major products formed from these reactions include oximes, nitroso compounds, and primary amines, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N-(3-aminopropyl)hydroxylamine dihydrochloride involves its interaction with various molecular targets and pathways. It can act as a nucleophile, participating in substitution reactions, or as a reducing agent in redox reactions. The specific pathways and targets depend on the context of its use, such as in enzyme studies or synthetic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-aminopropyl)hydroxylamine dihydrochloride is unique due to the presence of both an aminopropyl group and a hydroxylamine group, which confer distinct reactivity and versatility in various chemical reactions. This dual functionality makes it a valuable compound in research and industrial applications .

Properties

IUPAC Name

N-(3-aminopropyl)hydroxylamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10N2O.2ClH/c4-2-1-3-5-6;;/h5-6H,1-4H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMQRBPLCLBQXFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)CNO.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84627-32-7
Record name N-(3-aminopropyl)hydroxylamine dihydrochloride
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